(E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene
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Overview
Description
(E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene is an organofluorine compound characterized by the presence of bromine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene typically involves the reaction of 3,3-difluoro-1-nitroprop-1-ene with a brominating agent. One common method is the bromination of 3,3-difluoro-1-nitroprop-1-ene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or nitrate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed
Substitution Reactions: Products include 3,3-difluoro-1-nitroprop-1-ene derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The primary product is 3,3-difluoro-1-amino-1-nitroprop-1-ene.
Oxidation Reactions: Products include nitroso and nitrate derivatives of 3,3-difluoro-1-nitroprop-1-ene.
Scientific Research Applications
(E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of fluorinated polymers and materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for bioactive compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene depends on the specific application and the target molecule. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and nitro groups, which make the carbon-bromine bond more susceptible to nucleophilic attack. This reactivity is exploited in substitution reactions to modify the compound’s structure and function.
Comparison with Similar Compounds
Similar Compounds
3-bromo-3,3-difluoro-1-nitropropane: Lacks the double bond present in (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene.
3-chloro-3,3-difluoro-1-nitroprop-1-ene: Contains a chlorine atom instead of bromine.
3,3-difluoro-1-nitroprop-1-ene: Lacks the bromine atom.
Uniqueness
This compound is unique due to the combination of bromine, fluorine, and nitro groups, which impart distinct reactivity and properties. The presence of the double bond also influences its chemical behavior, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF2NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQJLYONFXPRAZ-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C[N+](=O)[O-])C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/[N+](=O)[O-])\C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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